molecular formula C9H11ClF3NO B3208507 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride CAS No. 1050508-91-2

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride

Cat. No.: B3208507
CAS No.: 1050508-91-2
M. Wt: 241.64 g/mol
InChI Key: ASLVYZOYZWGUKJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO and a molecular weight of 241.64 g/mol . This compound is characterized by the presence of an aminoethoxy group and a trifluoromethyl group attached to a benzene ring, making it a valuable compound in various scientific research fields.

Scientific Research Applications

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride is not specified in the retrieved information. It’s used for proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

Preparation Methods

The synthesis of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride typically involves the reaction of 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLVYZOYZWGUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050508-91-2
Record name 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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